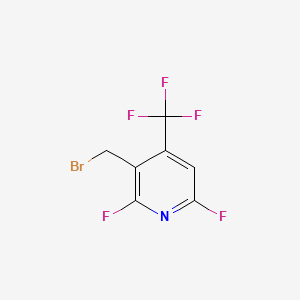
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of bromomethyl, difluoro, and trifluoromethyl groups attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include partially or fully reduced fluorinated pyridines.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Employed in the design of bioactive molecules and probes for studying biological pathways.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is primarily determined by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Difluoro and Trifluoromethyl Groups: Contribute to the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in biological systems.
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity and applications.
3-(Bromomethyl)-4-(trifluoromethyl)pyridine: Lacks the difluoro groups, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds .
Eigenschaften
Molekularformel |
C7H3BrF5N |
|---|---|
Molekulargewicht |
276.00 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-2-3-4(7(11,12)13)1-5(9)14-6(3)10/h1H,2H2 |
InChI-Schlüssel |
NZFLPNXHRQQRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1F)F)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



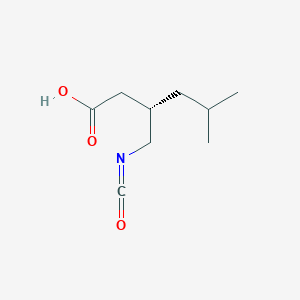
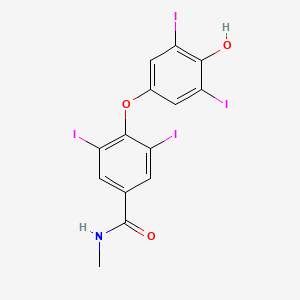
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
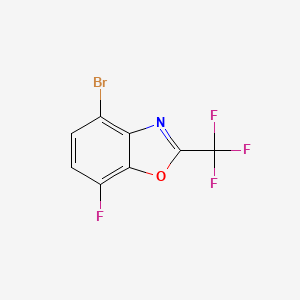
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
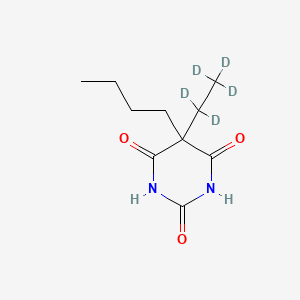

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)

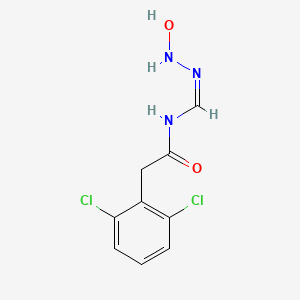
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
